N-(2-cyanophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
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Overview
Description
N-(2-cyanophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a complex organic compound that features a benzamide group, a cyanophenyl group, and a thiazinan-2-yl group with a dioxo substitution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzamide Core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.
Introduction of the Cyanophenyl Group: This step may involve a nucleophilic substitution reaction where a cyanophenyl halide reacts with the benzamide intermediate.
Formation of the Thiazinan-2-yl Group: This could involve cyclization reactions where sulfur-containing reagents are used to form the thiazinan ring structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group to form amines.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action for N-(2-cyanophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide: can be compared with other benzamide derivatives, cyanophenyl compounds, and thiazinan derivatives.
Benzamide Derivatives: Compounds like N-(2-cyanophenyl)benzamide.
Cyanophenyl Compounds: Compounds like 2-cyanophenylamine.
Thiazinan Derivatives: Compounds like thiazinan-2-one.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its individual components or simpler analogs.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c19-13-15-5-1-2-6-17(15)20-18(22)14-7-9-16(10-8-14)21-11-3-4-12-25(21,23)24/h1-2,5-10H,3-4,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVWEKMKLZFUBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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